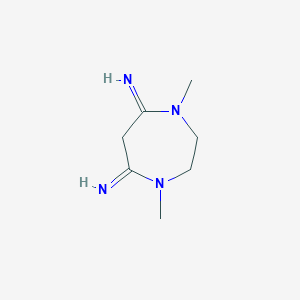
1,4-Dimethyl-1,4-diazepane-5,7-diimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,4-diazepane-5,7-diimine is a chemical compound belonging to the class of diazepanes, which are seven-membered nitrogen-containing heterocycles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-1,4-diazepane-5,7-diimine can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductases (IREDs). This method offers high enantioselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalytic processes due to their efficiency and environmental benefits. The use of IREDs in large-scale production allows for the synthesis of optically pure compounds without the need for heavy metal catalysts or halogenated solvents .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethyl-1,4-diazepane-5,7-diimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted diazepanes, which can have different functional groups attached, enhancing their chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,4-diazepane-5,7-diimine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Dimethyl-1,4-diazepane-5,7-diimine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved include enzyme inhibition and receptor antagonism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazepane: A parent compound with similar structural features but lacking the dimethyl and diimine groups.
1,4-Dimethyl-1,4-diazepane: Similar but without the diimine functionality.
1,4-Diazepane-5,7-diimine: Similar but without the dimethyl groups.
Uniqueness
1,4-Dimethyl-1,4-diazepane-5,7-diimine is unique due to the presence of both dimethyl and diimine groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
779990-66-8 |
|---|---|
Molekularformel |
C7H14N4 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
1,4-dimethyl-1,4-diazepane-5,7-diimine |
InChI |
InChI=1S/C7H14N4/c1-10-3-4-11(2)7(9)5-6(10)8/h8-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
CHUPXIZVPPEKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C(=N)CC1=N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


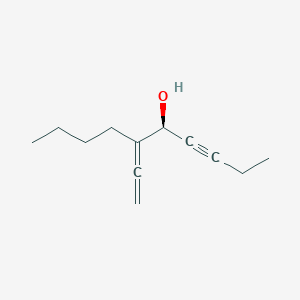
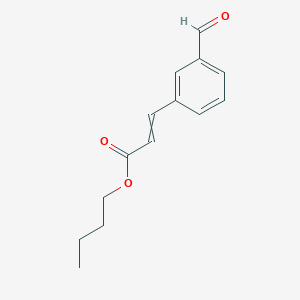
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)

![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-pyrimidinyl-](/img/structure/B14223429.png)
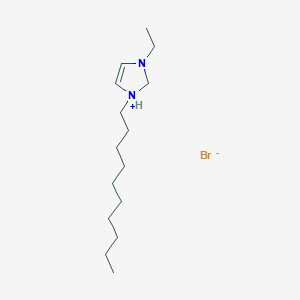


![Benzene, 1-chloro-4-[3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14223442.png)

![(2S)-2-[(1R)-2-nitro-1-[2-(trifluoromethyl)phenyl]ethyl]cyclohexan-1-one](/img/structure/B14223450.png)
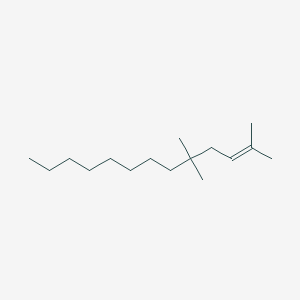
![Phosphonic acid, [(2S)-2-amino-2-(4-fluorophenyl)ethyl]-, diethyl ester](/img/structure/B14223461.png)
![[1,1'-Biphenyl]-2-carboxylic acid, butyl ester](/img/structure/B14223469.png)
